methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC17478089
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H3,10,11,12) |
| Standard InChI Key | SJVWBOQVRZYUIU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)N=C(C=C2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate features a pyrrolo[2,3-b]pyridine core, where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. The amino group at the 6-position and the methyl carboxylate at the 2-position enhance solubility and reactivity, making the compound amenable to further derivatization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 191.19 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 347.5 ± 22.0 °C |
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. Adaptations of classical indole syntheses, such as the Madelung and Fischer methods, are employed to construct the pyrrolopyridine scaffold. For example, cyclization reactions using precursors like 2-aminopyridine derivatives under basic conditions yield the fused ring system.
A representative synthesis involves:
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Cyclization: Reaction of 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours .
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Functionalization: Subsequent nitration or bromination at the 3-position to introduce substituents.
Table 2: Example Reaction Conditions
Reactivity and Derivatives
The compound undergoes electrophilic substitution at the 3-position due to electron-rich regions in the pyrrole ring. Common reactions include:
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Nitration: Introduction of nitro groups using nitric acid.
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Halogenation: Bromination or iodination with elemental halogens.
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Reduction: Conversion of nitro groups to amines using .
Biological Activities and Mechanisms
Table 3: FGFR Inhibitory Activity of Selected Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Apoptosis and Metastasis Suppression
In breast cancer 4T1 cells, derivative 4h (structurally analogous to methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) induced apoptosis via caspase-3 activation and suppressed migration/invasion by downregulating matrix metalloproteinases (MMPs) .
Comparative Analysis with Related Pyrrolopyridines
Positional Isomerism and Activity
The biological activity of pyrrolopyridine derivatives is highly dependent on substituent positioning. For instance:
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Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Shows moderate kinase inhibition but lower solubility due to the carboxylate group at the 5-position .
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Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Exhibits reduced FGFR affinity compared to the 2-carboxylate analog, highlighting the importance of the carboxylate’s position .
Future Directions and Applications
Therapeutic Development
The low molecular weight and high potency of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives make them promising leads for oral anticancer agents. Future studies should focus on:
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Optimizing pharmacokinetics: Enhancing bioavailability through prodrug strategies.
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Combination therapies: Pairing FGFR inhibitors with immune checkpoint blockers.
Structural Modifications
Introducing electron-withdrawing groups at the 3-position or alkyl chains at the 1-position could improve target selectivity and reduce off-target effects .
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